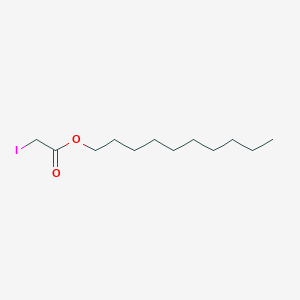![molecular formula C12H15N3O2S B14000839 [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine CAS No. 886494-15-1](/img/structure/B14000839.png)
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine is a chemical compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring substituted with a dimethoxyphenyl group and a methyl group, along with a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent, such as ethanol or acetic acid, for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions can produce reduced derivatives. Substitution reactions can lead to a variety of substituted thiazole derivatives .
科学研究应用
作用机制
The mechanism of action of [4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4-Dimethoxyphenylacetic acid: Known for its role as a human urinary metabolite and a xenobiotic metabolite.
3,4-Dimethoxyphenyl thiosemicarbazone: Studied for its corrosion inhibition properties.
Uniqueness
[4-(3,4-Dimethoxy-phenyl)-5-methyl-thiazol-2-yl]-hydrazine is unique due to its specific structural features, such as the presence of both a thiazole ring and a hydrazine moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications .
属性
CAS 编号 |
886494-15-1 |
|---|---|
分子式 |
C12H15N3O2S |
分子量 |
265.33 g/mol |
IUPAC 名称 |
[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H15N3O2S/c1-7-11(14-12(15-13)18-7)8-4-5-9(16-2)10(6-8)17-3/h4-6H,13H2,1-3H3,(H,14,15) |
InChI 键 |
SQFOBSKBVOVFQO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(S1)NN)C2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



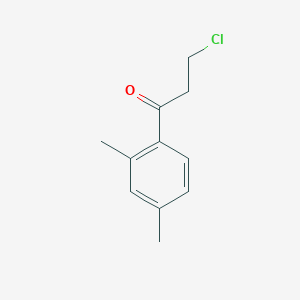
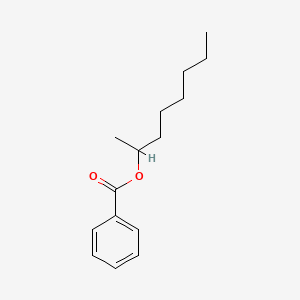
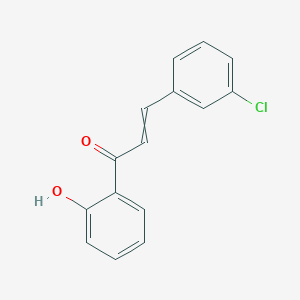
![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)
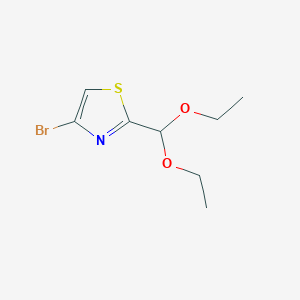
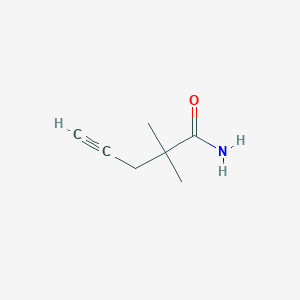
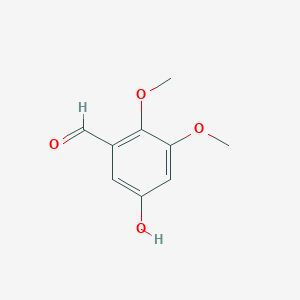
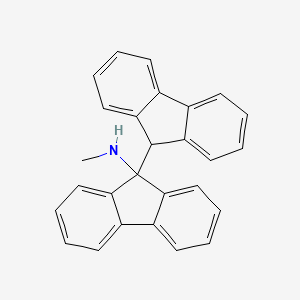

![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2,5-dimethoxyphenyl}methylidene]amino}benzoic acid](/img/structure/B14000836.png)
